molecular formula C26H23N3O2 B10868541 1-oxo-N,11-diphenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

1-oxo-N,11-diphenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B10868541
M. Wt: 409.5 g/mol
InChI Key: IIZZODVSJQGBBC-UHFFFAOYSA-N
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Description

1-oxo-N,11-diphenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a heterocyclic compound with a complex structure. Its chemical formula is C24H20N2O, and it belongs to the pyrazoline derivative family. Pyrazolines are nitrogen-based hetero-aromatic ring compounds that have attracted attention due to their biological and pharmacological activities .

Preparation Methods

Industrial Production: As of now, there is no established industrial-scale production method for this compound

Chemical Reactions Analysis

1-oxo-N,11-diphenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can undergo various chemical reactions:

    Oxidation: It may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions can modify its structure.

    Substitution: Substitution reactions at specific positions may occur. Common reagents and conditions depend on the specific reaction, but detailed information remains scarce.

Scientific Research Applications

Chemistry:

    Drug Development: Researchers explore its potential as a scaffold for designing new drugs due to its unique structure.

    Organic Synthesis: It serves as a building block for creating more complex molecules.

Biology and Medicine: Industry:

    Materials Science:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data on this specific compound, its uniqueness lies in its intricate structure. Similar compounds include other pyrazolines and related heterocycles.

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

7-oxo-N,6-diphenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C26H23N3O2/c30-23-17-9-15-21-24(23)25(18-10-3-1-4-11-18)29(22-16-8-7-14-20(22)28-21)26(31)27-19-12-5-2-6-13-19/h1-8,10-14,16,25,28H,9,15,17H2,(H,27,31)

InChI Key

IIZZODVSJQGBBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1

Origin of Product

United States

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